molecular formula C13H10NOSe B136078 2-Selenylbenzanilide CAS No. 139015-80-8

2-Selenylbenzanilide

Cat. No.: B136078
CAS No.: 139015-80-8
M. Wt: 275.2 g/mol
InChI Key: KWTUCBZCJBVRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Selenylbenzanilide is an organoselenium compound provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures . This chemical is of significant interest in experimental research due to its structural relationship to ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a well-known synthetic antioxidant that has been studied in clinical trials for various conditions . Organoselenium compounds like 2-Selenylbenzanilide are central to investigations in redox biology and the development of glutathione peroxidase (GPx) mimetics . The primary research value of this compound lies in its potential to serve as a model molecule for probing the catalytic mechanisms by which selenium-containing compounds neutralize reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite . Metabolites of related selenorganic compounds have been shown to react rapidly with peroxynitrite, suggesting a potential pathway for antioxidant activity . Researchers utilize 2-Selenylbenzanilide in fundamental studies aimed at understanding disease mechanisms linked to oxidative stress, drug discovery for cardiovascular and neurological disorders, and the development of novel catalytic materials in material science . Its applications are strictly confined to controlled laboratory environments, including fundamental biochemical research, pharmaceutical research for identifying new drug compounds, and the development of new diagnostic assays and research tools . This product is strictly for use by qualified researchers in authorized laboratory settings.

Properties

CAS No.

139015-80-8

Molecular Formula

C13H10NOSe

Molecular Weight

275.2 g/mol

InChI

InChI=1S/C13H10NOSe/c15-13(11-8-4-5-9-12(11)16)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)

InChI Key

KWTUCBZCJBVRTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se]

Other CAS No.

139015-80-8

Synonyms

2-selenylbenzanilide
ebselen selenol
N-phenyl-2-carboxamidobenzeneselenol

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of the 2 Selenylbenzanilide Moiety

Redox Chemistry of the Selenol Functionality

Redox reactions are central to the function of 2-Selenylbenzanilide. scienceready.com.auunimib.itpressbooks.pubgithub.io The selenium atom can readily cycle between its reduced selenol form (Se⁻²) and oxidized states, which underpins its role as a catalyst in biological systems, particularly in mimicking the action of glutathione (B108866) peroxidase.

The selenol group of 2-Selenylbenzanilide is susceptible to oxidation. In biological systems, this transformation is often enzyme-catalyzed. Liver microsomes from various species, including rats, pigs, and guinea pigs, have been shown to catalyze the NADPH- and oxygen-dependent oxidation of 2-Selenylbenzanilide to thiol-reactive metabolites. nih.govresearchgate.net This oxidation is primarily catalyzed by enzymes with properties of flavin-containing monooxygenases (FMOs) and cytochrome P450-dependent monooxygenases. nih.gov

Specifically, purified flavin-containing monooxygenase (FMO1) from pig liver metabolizes 2-Selenylbenzanilide into its corresponding selenoxide. nih.govnih.govacs.org This enzymatic oxidation is a critical step in the proposed catalytic cycle where the compound facilitates the reduction of hydroperoxides. The general reaction involves the oxidation of the selenol to a selenenic acid (R-SeOH), which is in equilibrium with its dehydrated form, the selenoxide. The oxidation of other seleno-compounds, such as seleno-L-methionine to L-methionine selenoxide by FMOs, follows a similar pathway. nih.gov The further oxidation of selenoxides to selenones requires much more vigorous oxidants and is generally not observed under these conditions. nih.gov

The oxidation of the related metabolite, 2-(methylseleno)benzanilide, to its selenoxide, 2-(methylseleninyl)benzanilide, has also been extensively studied and serves as a model for the oxidation of the selenol. nih.govnih.gov

A crucial aspect of the redox chemistry of this moiety is the efficient reduction of its oxidized forms back to the selenol. The oxidation products of 2-Selenylbenzanilide and its methyl-substituted analogue are rapidly reduced by the biological thiol glutathione (GSH), which regenerates the parent substrate. nih.govacs.org This rapid reduction was noted as an unexpected finding, suggesting that, unlike the S-oxidation of sulfides which is often a detoxification route, the Se-oxidation of selenides and selenols can be a pathway for bioactivation. nih.govacs.orgscielo.br

This reduction is a key step in a futile catalytic cycle where micromolar amounts of the ebselen (B1671040) metabolites, in the presence of FMO1, catalyze the oxidation of GSH to glutathione disulfide (GSSG) using NADPH and oxygen. nih.govacs.org The cycle involves:

Enzymatic oxidation of the selenol to a selenoxide by FMO.

Rapid, non-enzymatic reduction of the selenoxide by GSH, regenerating the selenol and producing GSSG.

Nucleophilic and Electrophilic Reactivity of the Selenyl Group

The selenium center in 2-Selenylbenzanilide exhibits both nucleophilic and, under certain conditions, electrophilic properties.

Nucleophilic Reactivity : The selenol group (-SeH) is a potent nucleophile. wikipedia.org Selenium compounds are generally more nucleophilic than their sulfur analogues. wikipedia.org This is evident in its reaction with electrophiles. FMOs, for instance, preferentially catalyze the oxidation of xenobiotic "soft nucleophiles," a category that includes 2-Selenylbenzanilide. acs.organnualreviews.org The nucleophilicity of the selenium atom is fundamental to its proposed mechanism of action, where it attacks electrophilic peroxide species. The deprotonated selenolate anion (R-Se⁻) is an even stronger nucleophile. The protonation state significantly impacts nucleophilicity; a negatively charged species like a selenolate is far more nucleophilic than its neutral protonated counterpart. libretexts.org

Electrophilic Reactivity : While the selenol itself is primarily nucleophilic, the selenium atom can become electrophilic upon oxidation. The intermediate selenenic acid (R-SeOH) or related species can react with nucleophiles. For example, in the catalytic cycle of ebselen, the oxidized selenium species reacts with thiols like GSH. Furthermore, organoselenium compounds can be converted to electrophilic reagents, such as selanyl (B1231334) halides (R-SeX), which readily react with nucleophiles. nih.gov While not a direct reaction of 2-Selenylbenzanilide itself, this illustrates the potential for the selenium center to act as an electrophile.

Intramolecular Cyclization and Ring-Forming Reactions Involving the Selenyl Group

The most significant intramolecular reaction of 2-Selenylbenzanilide is its cyclization to form 2-phenyl-1,2-benzisoselenazol-3(2H)-one, commonly known as ebselen. acs.org This reaction is fundamental to the compound's antioxidant and anti-inflammatory properties. researchgate.net

2-Selenylbenzanilide is formed by the reductive opening of the selenazole ring of ebselen in the presence of thiols. acs.org The reverse reaction, an intramolecular cyclization, occurs readily, particularly after the selenol has interacted with an oxidizing agent like a hydroperoxide. The mechanism involves the nucleophilic attack of the selenium atom on the amide carbonyl carbon, or a related process facilitated by the proximity of the two groups, leading to the elimination of water and the formation of the stable five-membered isoselenazolone ring. This cyclization regenerates the parent ebselen, allowing it to participate in further catalytic cycles. acs.org Such intramolecular cyclizations are a powerful tool in synthetic chemistry for constructing heterocyclic systems. tcichemicals.comlew.rochimicatechnoacta.ru

Role of the Amide Moiety in Influencing Selenyl Reactivity

The amide moiety is not a passive scaffold but plays a critical role in modulating the reactivity of the adjacent selenyl group. numberanalytics.comchemistrysteps.com

Structural and Proximity Effects : The ortho-positioning of the amide and selenyl groups is essential for the intramolecular cyclization that forms ebselen. This proximity facilitates the ring-closing reaction that is central to the catalytic antioxidant cycle. acs.org

Electronic Effects : The amide group influences the electronic properties of the entire molecule. diplomatacomercial.com The nitrogen lone pair can be delocalized into the aromatic ring and the carbonyl group, affecting the electron density of the system. chemistrysteps.commsu.edu This can modulate the pKa of the selenol group, influencing its propensity to exist as the more nucleophilic selenolate anion at physiological pH.

Stabilization of Intermediates : The amide group can stabilize intermediates formed during redox reactions through non-bonding interactions. In studies of various organoselenium compounds, neighboring group participation has been shown to stabilize reaction intermediates, thereby enhancing antioxidant activity. nih.gov The amide's carbonyl oxygen and nitrogen atoms can potentially stabilize the positively charged selenium center in oxidized intermediates through intramolecular coordination.

Amides are generally stable functional groups, less reactive towards hydrolysis than esters, which ensures the integrity of the 2-Selenylbenzanilide structure under physiological conditions. diplomatacomercial.comlibretexts.org

Comparative Reactivity Studies with Other Organoselenium Species

The reactivity of 2-Selenylbenzanilide has been compared with other organoselenium compounds, providing insight into how structural modifications affect its chemical and biological activity.

A direct comparison was made between 2-Selenylbenzanilide and its S-methylated derivative, 2-(methylseleno)benzanilide, as substrates for pig liver FMO1. nih.govacs.org The study revealed significant differences in their kinetic parameters, highlighting the influence of the free selenol group versus the selenide (B1212193).

Table 1: Kinetic Parameters for the FMO1-Catalyzed Oxidation of Ebselen Metabolites nih.govacs.org

Substrate K_m (µM) V_max (mU/mg protein)
2-Selenylbenzanilide 25 390
2-(methylseleno)benzanilide 3 390

Reaction conditions: pH 7.4, 37°C, in the presence of 1 mM GSH.

The data indicates that while both compounds are excellent substrates for FMO1 with identical maximal velocities, the methylated form (selenide) has a significantly lower Michaelis constant (K_m), suggesting a higher affinity for the enzyme. nih.govacs.org

Compared to its parent compound, ebselen, 2-Selenylbenzanilide is the active reduced form in the glutathione peroxidase-like catalytic cycle. Ebselen itself is relatively stable and requires reduction by a thiol to become active. acs.org However, ebselen is considered a stable selenocompound that, unlike many other seleno-organic molecules, does not readily increase the production of selenoproteins, indicating the selenium moiety is not easily released for general metabolic use. nih.gov This contrasts with compounds like selenite (B80905) or selenocystine, which are more readily incorporated into the selenoprotein synthesis pathway. nih.gov

Compared to simple aliphatic or aromatic selenols (e.g., benzeneselenol), the reactivity of 2-Selenylbenzanilide is modified by the presence of the benzanilide (B160483) structure. Benzeneselenol is known for its unpleasant odor and instability, readily oxidizing to the diselenide. wikipedia.org The bulky benzanilide group and its ability to cyclize into the stable ebselen structure confer different properties and a distinct reaction pathway that avoids simple dimerization to a diselenide. acs.org This intramolecular trapping mechanism is a key feature that distinguishes it from simpler selenols.

Enzymatic Biotransformation and Oxidative Metabolism of 2 Selenylbenzanilide

Flavin-Containing Monooxygenase (FMO) Catalysis of 2-Selenylbenzanilide Oxidation

Flavin-containing monooxygenases are a class of enzymes that specialize in the oxidation of soft nucleophiles, a category that includes the selenium atom in 2-selenylbenzanilide. turkjps.orgwikipedia.org These enzymes utilize NADPH and molecular oxygen to introduce an oxygen atom into the substrate, thereby increasing its polarity and facilitating its excretion. turkjps.orgnih.gov The catalytic activity of FMOs is distinct from that of the more widely studied cytochrome P450 (CYP) system, although both are major players in phase I metabolism. turkjps.orgnih.gov

Specificity of FMO Isoforms (e.g., FMO1, FMO3) in Selenide (B1212193) Oxidation

The FMO family comprises several isoforms with varying tissue distribution and substrate specificities. nih.govannualreviews.org Research has shown that 2-selenylbenzanilide, a ring-opened metabolite of the organoselenium drug ebselen (B1671040), is a substrate for FMO1. nih.govnih.govscielo.br Studies using pig liver FMO1 have demonstrated the NADPH-dependent oxidation of this compound. nih.govnih.gov

The specificity of different FMO isoforms towards various substrates is often determined by the size and accessibility of the active site. annualreviews.org While FMO1 has been identified as a key enzyme in the oxidation of 2-selenylbenzanilide, other isoforms like FMO3 may also play a role, as has been observed with other organoselenium compounds. nih.govnih.gov For instance, both human FMO1 and FMO3 have been shown to be responsible for the selenoxidation of Se-benzyl-L-selenocysteine. nih.gov The relative contribution of each isoform to the metabolism of 2-selenylbenzanilide in different tissues and species remains an area of active investigation.

Table 1: Kinetic Parameters of FMO1-Catalyzed Oxidation of Ebselen Metabolites

Substrate Apparent Km (μM) Apparent Vmax (nmol/min/mg protein)
2-Selenylbenzanilide 25 390
2-(Methylseleno)benzanilide 3 390

Data obtained from studies with pig liver FMO1 at 37°C, pH 7.4, in the presence of 1 mM GSH. nih.gov

Mechanistic Investigations of FMO-Mediated Selenoxidation

The catalytic cycle of FMOs is a well-defined process. turkjps.orgnih.govannualreviews.org It begins with the reduction of the enzyme-bound flavin adenine (B156593) dinucleotide (FAD) by NADPH to form FADH2. nih.govwikipathways.org This reduced flavin then reacts with molecular oxygen to generate a stable C(4a)-hydroperoxyflavin intermediate. turkjps.orgnih.govwikipathways.org This intermediate is the key oxidizing species that attacks the nucleophilic selenium atom of 2-selenylbenzanilide. turkjps.org A crucial aspect of the FMO mechanism is that the substrate does not need to bind to the enzyme for the formation of the reactive hydroperoxyflavin; it simply needs to gain access to the active site containing this pre-formed oxidant. nih.govannualreviews.org One atom of oxygen is transferred to the selenide, forming the corresponding selenoxide, while the other oxygen atom is reduced to water. nih.gov The final and rate-limiting step of the cycle is the release of NADP+. turkjps.orgnih.gov

Role of NADPH and Oxygen in the Catalytic Cycle

Both NADPH and molecular oxygen are essential co-substrates for FMO activity. turkjps.orgnih.gov NADPH provides the reducing equivalents necessary to convert the FAD prosthetic group to its active, reduced FADH2 form. nih.govwikipathways.org Molecular oxygen is then incorporated to form the reactive C(4a)-hydroperoxyflavin intermediate, which is responsible for the oxygenation of the substrate. turkjps.orgnih.govwikipathways.org The entire process is an NADPH-dependent oxidation, highlighting the reliance of FMOs on the cellular reducing power to carry out their metabolic functions. annualreviews.orgnih.gov

Formation of Reactive Selenoxide Metabolites

The FMO-catalyzed oxidation of 2-selenylbenzanilide results in the formation of a reactive selenoxide metabolite. nih.govresearchgate.net This transformation converts the relatively stable selenide into a more electrophilic species. researchgate.net The formation of such reactive metabolites is a key step in the bioactivation of 2-selenylbenzanilide. nih.gov The resulting selenoxide is capable of oxidizing biological thiols, a property that underlies its subsequent interactions within the cell. researchgate.netresearchgate.net

Interactions with Biological Thiols (e.g., Glutathione) and Related Redox Cycles

The selenoxide metabolite of 2-selenylbenzanilide readily reacts with biological thiols, most notably glutathione (B108866) (GSH). nih.govresearchgate.net This reaction leads to the reduction of the selenoxide back to the parent selenide, 2-selenylbenzanilide, while GSH is oxidized to glutathione disulfide (GSSG). nih.gov This process establishes a futile redox cycle where micromolar amounts of 2-selenylbenzanilide can catalyze the oxidation of significant quantities of GSH to GSSG, driven by the continuous FMO-catalyzed regeneration of the selenoxide at the expense of NADPH and oxygen. nih.gov This redox cycling can lead to a depletion of intracellular GSH and an increase in oxidative stress. nih.gov

Implications of Biotransformation Pathways for Bioactivation Mechanisms

The biotransformation of 2-selenylbenzanilide by FMOs represents a clear example of metabolic bioactivation. nih.govresearchgate.net Unlike many phase I metabolic reactions that lead to detoxification, the oxidation of this selenide generates a more reactive species. nih.govdrughunter.com The resulting selenoxide can engage in redox cycling with glutathione, potentially perturbing the cellular redox balance. nih.govnih.govnih.govresearchgate.net This bioactivation pathway, where an FMO-catalyzed oxidation leads to the formation of a thiol-oxidizing metabolite, suggests that the biological effects of 2-selenylbenzanilide may be mediated, at least in part, by its metabolic activation and subsequent interaction with cellular redox systems. nih.govescholarship.org

Comparative Metabolic Studies with Parent Compounds (e.g., Ebselen) and Related Organoselenium Species

The metabolic fate of 2-Selenylbenzanilide is intrinsically linked to its parent compound, Ebselen [2-phenyl-1,2-benzisoselenazol-3(2H)-one], a well-researched organoselenium compound known for its antioxidant properties. ontosight.airesearchgate.net In biological systems, Ebselen undergoes reduction in the presence of thiols to form the ring-opened selenol, 2-Selenylbenzanilide. acs.org This metabolite, along with its methylated derivative, 2-(methylseleno)benzanilide, is a key substrate for further enzymatic reactions, primarily oxidative metabolism. acs.orgnih.gov

Comparative studies involving liver microsomes from rats, pigs, and guinea pigs have demonstrated that both 2-Selenylbenzanilide (the selenol) and 2-(methylseleno)benzanilide (the selenide) undergo NADPH- and oxygen-dependent oxidation to thiol-reactive metabolites. nih.gov The oxidation of these Ebselen metabolites is catalyzed predominantly by two major enzyme systems: flavin-containing monooxygenases (FMOs) and cytochrome P450 (P450)-dependent monooxygenases. nih.gov

Research using pig liver FMO has shown that the selenazole ring-opened metabolites of Ebselen, namely 2-Selenylbenzanilide and 2-(methylseleno)benzanilide, are effective substrates for this enzyme. nih.gov The oxidation product of the selenide is a selenoxide, 2-(methylseleninyl)benzanilide. acs.orgnih.gov This contrasts with Ebselen itself, which, in the absence of glutathione (GSH), tends to inactivate the FMO enzyme by covalently binding to its essential thiol groups. nih.gov

The involvement of both FMO and P450 systems in the oxidation of 2-(methylseleno)benzanilide is supported by studies using specific inhibitors and activators. nih.gov The selenoxidase activity in liver microsomes from rats, pigs, and guinea pigs was found to be partially (30-50%) sensitive to the P450 inhibitor N-benzylimidazole. nih.gov Furthermore, n-octylamine, which can stimulate FMO activity, enhanced the oxidation of Ebselen's ring-opened metabolites in pig and guinea pig liver microsomes, but not in rat liver microsomes. nih.gov

A significant aspect of the metabolism of these compounds is their interaction with glutathione (GSH). The oxidation products of both the selenol (2-Selenylbenzanilide) and the selenide are rapidly reduced by GSH, which regenerates the parent substrates. nih.gov This creates a futile cycle where micromolar concentrations of these metabolites, in the presence of FMO1, catalyze the oxidation of GSH to its disulfide form (GSSG), consuming NADPH and oxygen in the process. nih.gov This catalytic cycling was demonstrated in perfused rat liver, where the administration of Ebselen or its methyl metabolite led to a roughly fourfold increase in the biliary efflux of GSSG, an effect that was nullified by the P450 inhibitor N-benzylimidazole. nih.gov This suggests that the Se-oxidation of selenides may represent a pathway for bioactivation, a process distinct from the typical S-oxidation of sulfides which is generally a detoxification route. nih.gov

The kinetic parameters for the oxidation of Ebselen's metabolites by pig liver FMO1 have been determined, highlighting the efficiency of this metabolic pathway. nih.gov

Table 1: Kinetic Parameters for the Oxidation of Ebselen Metabolites by Pig Liver FMO1 Data measured at 37°C, pH 7.4, in the presence of 1 mM GSH. nih.gov

This demonstrates that while both metabolites have the same maximal velocity, the methylated form has a significantly higher affinity for the enzyme. nih.gov

Table 2: Summary of Enzymatic Oxidation of Ebselen and its Metabolites

Structure Activity Relationship Sar Studies of 2 Selenylbenzanilide Derivatives

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of 2-Selenylbenzanilide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electron density distribution within the molecule through inductive and resonance effects, thereby affecting its susceptibility to chemical reactions. stpeters.co.inlasalle.edulumenlearning.com

Inductive Effects: Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the aromatic ring through the sigma bonds. stpeters.co.inlumenlearning.com This deactivation makes the ring less susceptible to electrophilic attack. lumenlearning.commsu.edu Conversely, electron-donating groups (EDGs), like alkyl (-CH3) or methoxy (B1213986) (-OCH3) groups, increase the electron density, activating the ring towards electrophilic substitution. lasalle.edulumenlearning.com

Resonance Effects: Substituents with lone pairs of electrons, such as hydroxyl (-OH) or amino (-NH2) groups, can donate electron density to the aromatic ring through the π-system, a phenomenon known as resonance. stpeters.co.inlasalle.edu This effect generally leads to increased reactivity. lumenlearning.com In contrast, groups with multiple bonds to electronegative atoms, like carbonyl (-C=O) or nitro (-NO2) groups, can withdraw electron density from the ring via resonance, deactivating it. lasalle.edu

Substituent TypeElectronic EffectImpact on Aromatic RingPredicted Effect on Reactivity
Electron-Donating Groups (EDGs) e.g., -OH, -NH2, -OCH3+I (Inductive), +R (Resonance)Increases electron density (activates)Increases rate of electrophilic substitution
Electron-Withdrawing Groups (EWGs) e.g., -NO2, -CN, -C=O-I (Inductive), -R (Resonance)Decreases electron density (deactivates)Decreases rate of electrophilic substitution
Halogens e.g., -Cl, -Br-I (Inductive), +R (Resonance)Overall deactivating due to strong inductive effectDecreases rate of electrophilic substitution but directs to ortho/para positions

Correlation between Structural Modifications and Enzymatic Interactions

The biological activity of 2-Selenylbenzanilide derivatives is often linked to their ability to interact with specific enzymes. Structural modifications can significantly alter these interactions, leading to enhanced or diminished inhibitory potential.

For example, studies on related organoselenium compounds have shown that the introduction of certain substituents can influence their inhibitory activity against enzymes like thioredoxin reductase (TrxR). nih.gov The electronic properties of substituents can affect the ability of the selenium atom to interact with the enzyme's active site. nih.gov For instance, the presence of electron-withdrawing groups can enhance the electrophilicity of the selenium atom, potentially facilitating covalent interactions with nucleophilic residues in the enzyme's active site.

Structural ModificationPotential Effect on Enzymatic InteractionExample from Related Compounds
Introduction of electron-withdrawing groupsMay enhance covalent bond formation with enzyme active siteHalogenated derivatives showing significant inhibitory effects. nih.gov
Introduction of bulky substituentsCan improve binding affinity through increased van der Waals interactions or cause steric hindranceModifications affecting the fit within the enzyme's binding pocket. nih.gov
Modification of the linker between aromatic ringsAlters the flexibility and conformation of the molecule, impacting how it docks into the active siteChanges in linker length or rigidity influencing inhibitory potency.

Conformational Analysis and its Influence on Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. ijpsr.comfiveable.me For flexible molecules like 2-Selenylbenzanilide, rotation around single bonds can lead to various conformers, only some of which may be biologically active. ijpsr.com Conformational analysis aims to identify the preferred low-energy conformations and understand how they relate to biological function. ijpsr.comrsc.org

The bioactive conformation is the specific shape a molecule adopts when it binds to its biological target. nih.gov Computational methods, such as molecular modeling and conformational searches, are often employed to predict these preferred conformations. nih.govnih.gov These predictions can then be correlated with experimental data to build a more complete picture of the conformation-activity relationship. nih.gov

For instance, the dihedral angles between the aromatic rings and the amide bridge in 2-Selenylbenzanilide are key conformational parameters. Substituents can influence these angles through steric hindrance or by forming intramolecular hydrogen bonds, thereby stabilizing certain conformations over others. plos.org An understanding of these conformational preferences can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency. nih.gov

Stereochemical Considerations in 2-Selenylbenzanilide Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. nih.gov Chiral molecules, which are non-superimposable on their mirror images, can exhibit significantly different biological activities. nih.gov These mirror images are known as enantiomers. byjus.com

In the context of 2-Selenylbenzanilide derivatives, the introduction of chiral centers or the presence of atropisomerism (chirality arising from hindered rotation around a single bond) can have profound implications for their biological activity. byjus.comsathyabama.ac.in The two enantiomers of a chiral drug can interact differently with chiral biological macromolecules like enzymes and receptors. nih.gov

Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov Therefore, the synthesis and evaluation of single enantiomers of chiral 2-Selenylbenzanilide derivatives would be a critical step in developing potent and selective therapeutic agents. The use of stereochemically pure compounds can lead to a better understanding of the specific interactions with the biological target and can result in an improved therapeutic index. nih.gov

Development of SAR Models for Predicting Chemical and Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the chemical structure of a series of compounds with their biological activity. ucsb.edursdjournal.org These models are valuable tools in drug discovery for predicting the activity of novel compounds and for prioritizing synthetic efforts.

The development of a QSAR model for 2-Selenylbenzanilide derivatives would involve several steps:

Data Collection: A dataset of 2-Selenylbenzanilide analogs with their corresponding experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. researchgate.net

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., Hammett constants), and topological indices.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Coordination Chemistry of 2 Selenylbenzanilide As a Ligand System

Binding Modes and Chelation Properties of 2-Selenylbenzanilide with Metal Centers

There is no available literature describing the binding modes or chelation properties of 2-Selenylbenzanilide with any metal centers. Theoretical explorations or comparative studies with analogous sulfur- or oxygen-containing benzanilides that might predict its behavior as a ligand are also absent from the current body of scientific publications.

Synthesis and Characterization of Metal Complexes Featuring 2-Selenylbenzanilide Ligands

No published methods for the synthesis of metal complexes incorporating the 2-Selenylbenzanilide ligand could be identified. Consequently, there is no characterization data, such as elemental analysis, melting point, or solubility for any such complexes.

Spectroscopic Investigations of Coordination Compounds (e.g., NMR, IR)

As no metal complexes of 2-Selenylbenzanilide have been reported, there are no spectroscopic data available. Information from techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, which would be crucial for understanding the ligand's coordination environment, is not present in the scientific literature.

Applications of 2-Selenylbenzanilide Metal Complexes in Catalysis

Given the absence of any synthesized and characterized metal complexes of 2-Selenylbenzanilide, there is no information regarding their potential applications in catalysis. The catalytic activity of related organoselenium compounds suggests potential, but no specific studies have been undertaken with this particular ligand system.

Computational and Theoretical Investigations of 2 Selenylbenzanilide

Quantum Mechanical (QM) Studies of Electronic Structure and Bonding

Quantum mechanical methods are fundamental to describing the electronic structure of molecules, which dictates their chemical behavior. gatech.edunorthwestern.edu These calculations solve the electronic Schrödinger equation within the Born-Oppenheimer approximation, which assumes fixed nuclei, to determine the electron wavefunction and energy. gatech.eduethz.ch This provides access to the potential energy surface, a cornerstone for studying chemical processes. ethz.ch

For 2-Selenylbenzanilide, computational studies have utilized the quantum theory of atoms in molecules (QTAIM) to analyze its electronic structure and bonding. nih.gov This approach examines the topology of the electron density to define atoms and the bonds between them. nih.gov Analysis of the electronic charge and population data reveals the distribution of electrons within the molecule, highlighting the nature of the crucial carbon-selenium bond and the influence of the benzanilide (B160483) moiety. nih.gov These studies demonstrate significant destabilization of the selenium atom upon oxidation, a key feature of its chemical reactivity. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the mechanisms of organic and inorganic reactions. nih.govutas.edu.au It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including the identification of transition states and the calculation of activation energies. nih.gov

A key application of DFT for 2-Selenylbenzanilide has been the elucidation of its role in the reduction of hydrogen peroxide, a model for its antioxidant activity. nih.gov Calculations, specifically using the B3LYP functional with extensive basis sets like 6-311++G(3df,3pd), have been performed to map the reaction energetics. nih.gov These studies include the effects of solvation using models such as the Conductor-like Polarizable Continuum Model (CPCM) to better simulate conditions in solution. nih.gov

The calculations reveal a reaction free energy barrier of 32.5 kcal/mol for the oxidation of 2-Selenylbenzanilide by hydrogen peroxide. nih.gov This value, when compared to related compounds studied under the same theoretical framework, provides a quantitative measure of its reactivity. The exothermicity of these reactions is attributed to the reduction of the peroxide oxygen atoms. nih.gov

Calculated Reaction Free Energy Barriers for Oxidation by H₂O₂

This table presents the reaction free energy barriers calculated using Density Functional Theory (B3LYP/6-311++G(3df,3pd)//B3LYP/6-31G(d,p) with CPCM solvation) for the oxidation of 2-Selenylbenzanilide and related organoselenium compounds by hydrogen peroxide. The data provides a comparative measure of their antioxidant potential.

CompoundReaction Free Energy Barrier (kcal/mol)Reference
2-Selenylbenzanilide (Ebselen Selenol)32.5 nih.gov
Ebselen (B1671040)36.8 nih.gov
Ebselen Diselenide38.4 nih.gov

Molecular Dynamics Simulations of 2-Selenylbenzanilide Interactions with Biological Targets (e.g., FMOs)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govebsco.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular interactions, making them ideal for investigating how a small molecule like 2-Selenylbenzanilide interacts with a biological macromolecule. ebsco.comnih.gov

Experimental studies have identified 2-Selenylbenzanilide as a substrate for flavin-containing monooxygenases (FMOs), specifically pig liver FMO1. researchgate.netacs.org FMOs are important metabolic enzymes that oxidize a variety of xenobiotics. researchgate.net The NADPH-dependent oxidation of 2-Selenylbenzanilide is an important step in its metabolic pathway. acs.org

MD simulations can be employed to explore the binding of 2-Selenylbenzanilide to the FMO active site. Such simulations would model the protein and the ligand in a solvated environment, allowing researchers to:

Identify the specific amino acid residues involved in binding and stabilizing the substrate.

Determine the preferred orientation (binding pose) of 2-Selenylbenzanilide within the active site for efficient catalysis.

Analyze the conformational changes in both the protein and the ligand upon binding.

Understand the dynamic pathway for substrate entry and product release.

The experimental kinetic data for this interaction provide crucial parameters for validating the accuracy of MD simulations.

Experimental Kinetic Parameters for FMO-Catalyzed Oxidation

This table shows the experimentally determined Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the oxidation of 2-Selenylbenzanilide and a related compound by pig liver flavin-containing monooxygenase (FMO1). These values serve as benchmarks for computational studies like molecular dynamics simulations.

SubstrateKₘ (μM)Vₘₐₓ (mU/mg of protein)Reference
2-Selenylbenzanilide25390 researchgate.net
2-(Methylseleno)benzanilide3390 researchgate.net

Prediction of Reactivity and Selectivity in Organic Transformations

A primary goal of computational chemistry is the accurate prediction of chemical reactivity and selectivity, which can guide synthetic efforts and explain experimental outcomes. nih.govlibretexts.org By establishing a structure-performance relationship, computational models can predict how a molecule will behave in a given transformation. nih.gov

For 2-Selenylbenzanilide, DFT calculations provide a direct means of predicting its reactivity. nih.gov The calculated activation free energy for its oxidation (32.5 kcal/mol) is lower than that of its parent compound, ebselen (36.8 kcal/mol), and the corresponding diselenide (38.4 kcal/mol). nih.gov This suggests that, under the conditions modeled, the selenol form is the most reactive species towards oxidation by hydrogen peroxide. nih.gov Such predictions are vital for understanding which species in a chemical system is likely to be the active antioxidant agent. Computational algorithms can be developed to automatically analyze intermediates and predict final products, rationalizing regioselectivity and reactivity for various substrates. beilstein-journals.org

In Silico Approaches for Structure-Activity Relationship Elucidation

In silico methods use computation to analyze and predict the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR). ajol.infonih.gov These approaches integrate data from various computational techniques, including QM, DFT, and MD, to build predictive models.

For 2-Selenylbenzanilide and its derivatives, in silico SAR studies can elucidate the key molecular features responsible for their biological effects. This involves correlating computed properties with experimentally observed activities. Key descriptors for building such a model would include:

Electronic Properties: Derived from QM/DFT calculations, such as atomic charges (e.g., on the selenium atom), HOMO-LUMO energy gaps, and dipole moments. nih.gov

Thermodynamic and Kinetic Data: Activation barriers and reaction energies for key chemical processes, such as the antioxidant cycle, as calculated by DFT. nih.gov

Binding Interactions: Binding free energies and interaction patterns with biological targets like FMOs, as determined from MD simulations and docking. researchgate.net

By analyzing these descriptors across a series of related compounds, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model could predict the antioxidant potency or metabolic stability of new, unsynthesized derivatives of 2-Selenylbenzanilide, thereby guiding the design of more effective or metabolically stable compounds.

Advanced Applications and Research Frontiers of 2 Selenylbenzanilide in Chemical Science

Role as a Mechanistic Probe in Redox Biology Studies

The study of redox biology, which is fundamental to understanding cellular homeostasis and stress responses, relies on chemical tools to investigate complex biological pathways. 2-Selenylbenzanilide, a metabolite of the antioxidant drug ebselen (B1671040), serves as a valuable mechanistic probe in this field. researchgate.netnih.gov Its interactions with key players in cellular redox systems provide insights into their function and regulation.

The thioredoxin reductase (TrxR)–thioredoxin (Trx) system and the glutathione (B108866) reductase (GR)–glutathione (GSH)–glutaredoxin (Grx) system are two central pillars of redox biology. nih.gov 2-Selenylbenzanilide and its derivatives have been instrumental in designing selective probes for these systems. For instance, the development of probes that can selectively target TrxR is crucial for understanding its role in various physiological and pathological processes. nih.govchemrxiv.org The unique selenolthiol active site of mammalian TrxR presents an opportunity for the rational design of specific probes, and the chemistry of 2-Selenylbenzanilide provides a foundation for creating such tools. nih.govchemrxiv.org

Furthermore, the oxidation of 2-Selenylbenzanilide, catalyzed by enzymes like flavin-containing monooxygenases (FMOs), has been a subject of study. researchgate.netannualreviews.orgwur.nl Microsomes from various species can catalyze the NADPH- and oxygen-dependent oxidation of 2-Selenylbenzanilide to thiol-reactive metabolites. researchgate.net This metabolic transformation is significant as it sheds light on the bioactivation pathways of organoselenium compounds and their potential interactions with cellular thiols and redox-sensitive proteins. The ability to track these transformations allows researchers to probe the activity of specific enzyme systems within a biological context. researchgate.netscielo.br

Applications in Organic Synthesis as a Catalyst or Reagent

Beyond its biological applications, 2-Selenylbenzanilide and related organoselenium compounds have found utility in the realm of organic synthesis, acting as both catalysts and versatile building blocks.

Catalytic Activity in Specific Organic Transformations

Organoselenium compounds can exhibit catalytic activity in a variety of organic reactions. While specific data on 2-Selenylbenzanilide's catalytic applications is emerging, the broader class of organoselenium catalysts provides a framework for its potential. These catalysts are often involved in oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.comrsc.org The selenium atom's ability to cycle between different oxidation states is key to its catalytic function. wikipedia.org For example, organocatalysts, which consist of carbon, hydrogen, and other nonmetal elements, are increasingly used in green chemistry. wikipedia.org The development of new catalytic systems, including single-atom catalysts and those based on metal-organic frameworks, is an active area of research where selenium-containing ligands could play a role. rsc.orgrsc.orgustc.edu.cn

Organic Transformation Catalyst Type Key Features
Oxidation ReactionsHeterogeneous Iron-BasedEfficient, environmentally friendly, often uses O2 or H2O2 as oxidant. mdpi.com
C-C Coupling ReactionsHeterogeneous Iron-BasedUtilizes abundant, low-cost metal; enables complex molecule construction. mdpi.com
Hydrosilylation of AlkenesNickel Pincer ComplexMild conditions, anti-Markovnikov selectivity, good functional group tolerance. organic-chemistry.org
Cycloaddition ReactionsNanochannel-based {BaZn}–organic frameworkHigh catalytic activity at moderate temperatures due to nano-porous structure. rsc.org
Asymmetric CatalysisChiral OrganocatalystsEnables enantioselective synthesis, contributing to green chemistry. wikipedia.org

Use as a Building Block for Complex Molecules

The synthesis of complex organic molecules often relies on the use of well-defined building blocks. numberanalytics.com 2-Selenylbenzanilide, with its distinct functional groups, can serve as a valuable scaffold or intermediate in the construction of more elaborate molecular architectures. enamine.net The benzanilide (B160483) core provides a rigid framework, while the selenyl group offers a reactive handle for further chemical modifications.

The principles of retrosynthetic analysis guide the disconnection of a target molecule into simpler, synthetically accessible fragments. sathyabama.ac.in In this context, a molecule like 2-Selenylbenzanilide could be a key intermediate derived from such an analysis. Its synthesis and subsequent elaboration can be part of a convergent or linear synthetic strategy. sathyabama.ac.in The ability to introduce specific functionalities through the selenium atom, such as in the synthesis of vinyl selenones, highlights the versatility of organoselenium building blocks in modern organic synthesis. nih.gov The development of synthetic strategies for complex molecules is an ongoing challenge, and the availability of diverse building blocks is crucial for advancing this field. numberanalytics.comnih.govmdpi.com

Potential in Enzyme Mimicry Research (e.g., Glutathione Peroxidase Mimics)

One of the most significant areas of research for 2-Selenylbenzanilide and related compounds is in the field of enzyme mimicry, particularly as mimics of the selenoenzyme glutathione peroxidase (GPx). ontosight.ainih.gov GPx plays a crucial role in protecting cells from oxidative damage by catalyzing the reduction of hydroperoxides using glutathione as a reducing substrate. ontosight.ainih.gov

Ebselen, a close structural analog of 2-Selenylbenzanilide, is a well-studied GPx mimic. ontosight.ainih.govdntb.gov.ua The catalytic cycle of these mimics involves the selenium atom, which is oxidized by a hydroperoxide and subsequently reduced by a thiol, such as glutathione, regenerating the active catalyst. nih.govresearchgate.net The ability of 2-Selenylbenzanilide to undergo oxidation and interact with thiols suggests its potential to function in a similar catalytic cycle. researchgate.net Research in this area focuses on designing and synthesizing novel organoselenium compounds with enhanced GPx-like activity and understanding the structure-activity relationships that govern their catalytic efficiency. nih.gov

Contribution to the Understanding of Selenium Biogeochemistry and Metabolism (excluding direct human health outcomes)

The study of 2-Selenylbenzanilide contributes to the broader understanding of selenium biogeochemistry and metabolism. Selenium is an essential trace element, and its cycling through terrestrial and aquatic environments is largely mediated by microbial transformations. nih.govresearchgate.net These processes involve the reduction and oxidation of inorganic and organic selenium species, influencing the element's mobility and bioavailability. nih.govodu.eduodu.edu

The metabolism of organoselenium compounds like 2-Selenylbenzanilide in various organisms provides insights into the biochemical pathways involved in selenium processing. researchgate.netnih.govdntb.gov.ua For instance, the oxidation of 2-Selenylbenzanilide by FMOs is a key metabolic step. wur.nlnih.govucl.ac.uk Understanding how organisms metabolize synthetic organoselenium compounds can help elucidate the natural metabolic routes for selenium-containing molecules found in the environment and the food chain. researchgate.neteurekaselect.com This knowledge is crucial for building comprehensive models of the global selenium cycle and its evolution. nih.gov

Future Directions in the Academic Research of 2-Selenylbenzanilide

The academic research of 2-Selenylbenzanilide is poised for further advancements across multiple disciplines. Future research will likely focus on several key areas:

Development of Advanced Redox Probes: Building upon its role as a mechanistic probe, future efforts will likely concentrate on designing and synthesizing more sophisticated and selective probes based on the 2-Selenylbenzanilide scaffold. These probes could enable real-time imaging of specific redox events within living cells and organisms, providing deeper insights into disease mechanisms. chemrxiv.orgmdpi.com

Expansion of Catalytic Applications: A thorough exploration of 2-Selenylbenzanilide's catalytic potential in a wider range of organic transformations is warranted. This includes its use in asymmetric catalysis and the development of novel catalytic systems where it may act as a ligand or a precursor to the active catalyst. scielo.brias.ac.in

Rational Design of Enzyme Mimics: The quest for more potent and selective GPx mimics will continue to drive research. Future studies will likely involve computational modeling and synthetic chemistry to optimize the structure of 2-Selenylbenzanilide derivatives for enhanced catalytic activity and specific biological targets.

Elucidating Metabolic Pathways: Further investigation into the metabolism of 2-Selenylbenzanilide and its metabolites will contribute to a more complete understanding of selenium biochemistry. This includes identifying all the enzymes involved in its transformation and the ultimate fate of the selenium atom.

Synthesis of Novel Bioactive Molecules: The use of 2-Selenylbenzanilide as a building block for creating new and complex molecules with potential biological activities is a promising avenue for future research. This could lead to the discovery of new therapeutic agents or molecular probes. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-Selenylbenzanilide with high purity, and how can researchers optimize reaction conditions?

  • Methodological Answer : Synthesis typically involves coupling benzoyl chloride with a selenium-containing aniline derivative under inert conditions. Critical parameters include temperature control (e.g., maintaining 0–5°C during selenylation to avoid side reactions) and stoichiometric ratios of selenium precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity verified by HPLC (>98%) and elemental analysis . For reproducibility, document all deviations (e.g., solvent traces) and include raw spectral data (NMR, IR) in supplementary materials .

Q. How should researchers characterize 2-Selenylbenzanilide to confirm its structural identity and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm selenium integration via 77Se^{77}\text{Se}-NMR (chemical shifts typically 200–400 ppm for aryl selenides).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 322.0124).
  • HPLC : Purity assessment with UV detection at 254 nm.
    Cross-reference with literature data for analogous selenylbenzamides (e.g., 2-(Methylthio)benzanilide) to validate spectral patterns .

Q. What are the critical considerations when conducting a literature review on 2-Selenylbenzanilide’s reactivity and applications?

  • Methodological Answer : Prioritize primary sources (peer-reviewed journals) over patents or commercial databases. Use keyword variations (e.g., "selenyl benzamide derivatives," "selenium-containing amides") in platforms like SciFinder or PubMed. Cross-check reported synthetic yields and spectral data for inconsistencies, especially with selenium’s redox sensitivity. Structural analogs (e.g., 2-(Methylsulfonyl)-N-thiazolylbenzamide) can provide insights into reactivity trends .

Advanced Research Questions

Q. How can researchers design experiments to evaluate 2-Selenylbenzanilide’s bioactivity while minimizing false positives in assay data?

  • Methodological Answer :

  • Control Groups : Include selenium-free analogs (e.g., benzanilide) to isolate selenium-specific effects.
  • Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify non-linear toxicity thresholds.
  • Counter-Screens : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific activity.
    Document all raw data (including outliers) and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .

Q. How should contradictory data on 2-Selenylbenzanilide’s stability under ambient conditions be resolved?

  • Methodological Answer : Conduct systematic stability studies under controlled variables:

  • Light Exposure : Compare UV-vis spectra of samples stored in dark vs. light.
  • Oxygen Sensitivity : Use 1H^{1}\text{H}-NMR to track decomposition in air vs. argon.
  • Temperature : Accelerated aging tests at 40°C/75% RH for 4 weeks.
    Discrepancies may arise from trace oxidants in solvents; report solvent suppliers and lot numbers .

Q. What strategies can mitigate challenges in reproducing 2-Selenylbenzanilide’s reported catalytic activity?

  • Methodological Answer :

  • Reagent Traceability : Use freshly distilled selenium reagents to avoid oxide impurities.
  • Reaction Monitoring : Employ in-situ Raman spectroscopy to detect intermediate selenolate species.
  • Collaborative Validation : Share protocols with independent labs to confirm reproducibility.
    Publish detailed procedural videos or supplementary step-by-step guides to address tacit knowledge gaps .

Q. How can computational modeling guide structural modifications to enhance 2-Selenylbenzanilide’s selectivity for biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., glutathione peroxidase mimics).
  • QSAR Analysis : Corporate electronic parameters (Hammett σ values) of substituents on the benzamide ring.
  • MD Simulations : Assess conformational stability of selenium-carbon bonds in aqueous environments.
    Validate predictions with synthesized analogs (e.g., 2-Selenyl-N-arylbenzamides) and compare experimental vs. theoretical results .

Q. What methodologies are recommended for analyzing 2-Selenylbenzanilide’s role in redox-mediated pathways without confounding cellular interference?

  • Methodological Answer :

  • Isotopic Labeling : Use 77Se^{77}\text{Se}-enriched compounds to track selenium incorporation via ICP-MS.
  • Knockdown Models : Employ CRISPR/Cas9 to silence endogenous selenoproteins (e.g., thioredoxin reductase) in cell lines.
  • Redox Probes : Pair with fluorogenic sensors (e.g., H2DCFDA) to quantify ROS modulation.
    Normalize data to selenium uptake rates measured by AAS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.